2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine is a heterocyclic organic compound belonging to the pyrazine family. This compound has garnered attention due to its potential therapeutic and industrial applications. It features a pyrazine ring substituted with a chlorine atom and a propylpiperazine group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The propylpiperazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the chlorine atom or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products from these reactions include various derivatives of the pyrazine ring, which can have applications in different fields.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
2-Chloro-3-(4-propylpiperazin-1-yl)pyrazine is similar to other pyrazine derivatives, but its unique structure sets it apart. Some similar compounds include:
2-Chloropyrazine
3-(4-Propylpiperazin-1-yl)pyrazine
Other substituted pyrazines
These compounds share the pyrazine core but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-(4-propylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-5-15-6-8-16(9-7-15)11-10(12)13-3-4-14-11/h3-4H,2,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAUURFKVORVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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